molecular formula C13H13NO7 B148886 N-Caffeoyl-L-aspartic acid CAS No. 860295-20-1

N-Caffeoyl-L-aspartic acid

Cat. No. B148886
M. Wt: 295.24 g/mol
InChI Key: YNHFZQQNJPOYRC-KHVHVRLGSA-N
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Description

N-Caffeoyl-L-aspartic acid is a compound with the molecular formula C13H13NO7 . It is also known as coffee tannic acid and 3-caffeoylquinic acid . It is a water-soluble polyphenolic phenylacrylate compound produced by plants through the shikimic acid pathway during aerobic respiration .


Synthesis Analysis

The conventional chemical synthesis of N-substituted L-aspartic acids usually relies on reductive amination or asymmetric hydroamination strategies . An enantioselective biocatalytic hydroamination approach would be an interesting option . The asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids using ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst has been reported .


Molecular Structure Analysis

The molecular structure of N-Caffeoyl-L-aspartic acid is characterized by a molecular formula of C13H13NO7 . Its average mass is 295.245 Da and its monoisotopic mass is 295.069214 Da .


Physical And Chemical Properties Analysis

N-Caffeoyl-L-aspartic acid has a molecular formula of C13H13NO7, an average mass of 295.245 Da, and a monoisotopic mass of 295.069214 Da . It is soluble in water .

Scientific Research Applications

1. Influence on Human Cells and Helicobacter Pylori Adhesion

N-(E)-Caffeic acid L-aspartic acid amide, a compound related to N-Caffeoyl-L-aspartic acid, has been shown to stimulate mitochondrial activity and proliferation rate of human liver cells (HepG2) at certain concentrations. It also increased the proliferation of human keratinocytes and influenced gene expression related to cellular physiology. Additionally, this compound demonstrated antiadhesive properties against Helicobacter pylori, a bacterium linked to stomach ulcers and cancer (Hensel et al., 2007).

2. Neuroprotective Effects

Caffeoylquinic acid derivatives, closely related to N-Caffeoyl-L-aspartic acid, have shown neuroprotective effects against neurotoxicity induced by hydrogen peroxide (H2O2) and N-methyl-D-aspartate (NMDA) in human neuroblastoma cells. These findings suggest potential applications in protecting neurons from oxidative stress and excitotoxicity (Gao et al., 2020).

3. Absorption in Humans and Metabolic Insights

A study on the absorption of N-phenylpropenoyl-L-amino acids, which include compounds similar to N-Caffeoyl-L-aspartic acid, in humans showed that these compounds are absorbed after consumption of cocoa. The study provides insights into the potential metabolism and bioavailability of these compounds in the human body (Stark et al., 2008).

4. Applications in Sensory Analysis of Food

Compounds including N-Caffeoyl-L-aspartic acid have been identified as key contributors to the taste profile of roasted cocoa, impacting its bitterness and astringency. This research is significant for understanding and modifying the sensory attributes of food products (Stark et al., 2005).

5. Therapeutic Applications and Drug Delivery

Research has explored the use of poly(L-aspartic acid-co-lactic acid) nanoparticles for drug delivery, highlighting the potential of aspartic acid derivatives, like N-Caffeoyl-L-aspartic acid, in therapeutic applications. These nanoparticles showed promise in delivering antitumor drugs effectively to tumor cells, indicating the potential for targeted drug delivery systems (Han et al., 2012).

Future Directions

While specific future directions for N-Caffeoyl-L-aspartic acid are not mentioned in the search results, it’s worth noting that chlorogenic acid, a related compound, has attracted growing attention due to its valuable properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties . This suggests that N-Caffeoyl-L-aspartic acid could also have potential applications in various fields, including medicine and food industry .

properties

IUPAC Name

(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO7/c15-9-3-1-7(5-10(9)16)2-4-11(17)14-8(13(20)21)6-12(18)19/h1-5,8,15-16H,6H2,(H,14,17)(H,18,19)(H,20,21)/b4-2+/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHFZQQNJPOYRC-KHVHVRLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NC(CC(=O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)N[C@@H](CC(=O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801158585
Record name N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Caffeoyl-L-aspartic acid

CAS RN

860295-20-1
Record name N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860295-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Caffeoyl-L-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860295201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CAFFEOYL-L-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9629A6NZ0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ES Istifli, AŞ TEPE, C SARIKÜRKCÜ… - International Journal of …, 2021 - dergipark.org.tr
… On the other hand, only pcoumaroyltartaric acid and N-caffeoyl-L-aspartic acid showed hepatotoxic effect data among 22 ligands studied. The LD50 doses of the molecules in the rat …
Number of citations: 1 dergipark.org.tr
N Fayeulle, E Meudec, JC Boulet… - Journal of agricultural …, 2019 - ACS Publications
… 589 corresponds to N-caffeoyl-l-aspartic acid stacking. Indeed, the only fragment observed is m/z 294, with a loss of 295 amu corresponding to a N-caffeoyl-l-aspartic acid molecule, and …
Number of citations: 25 pubs.acs.org
J Oracz, E Nebesny, D Zyzelewicz… - Critical reviews in …, 2020 - Taylor & Francis
… Most abundant NPAs from cocoa beans are N-caffeoyl-L-aspartic acid, N-coumaroyl-L-aspartic acid, N-caffeoyl-L-dopa, N-coumaroyl-L-tyrosine, and N-caffeoyl-L-tyrosine ( Table 2 ). …
Number of citations: 63 www.tandfonline.com
ML Cádiz-Gurrea, J Lozano-Sanchez… - Journal of Functional …, 2014 - Elsevier
Cocoa (Theobroma cacao) is a major, economically important, international crop and has been associated with several nutritional benefits including high antioxidant capacity. The aim …
Number of citations: 105 www.sciencedirect.com

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